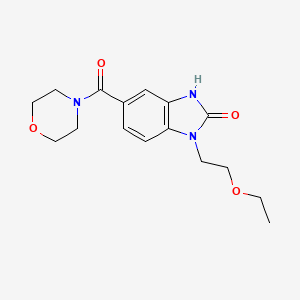

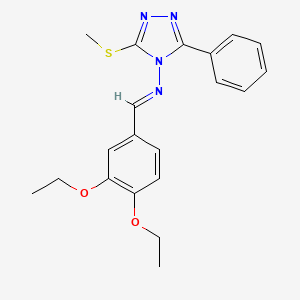

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its structural complexity and potential biological activities. Benzimidazole derivatives, including those with morpholine skeletons, have been explored for various biological activities, such as glucosidase inhibition and antioxidant activity.

Synthesis Analysis

Benzimidazole derivatives containing a morpholine skeleton at the C-6 position have been synthesized through a 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method provides a simple and efficient approach to obtaining these compounds, which have been explored for their in vitro antioxidant activities and glucosidase inhibition potential (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been elucidated, showing that the benzimidazole ring tends to be approximately planar. These structures have been further analyzed through crystallographic studies, providing insights into their conformations and interactions within crystals (Yoon et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds have been involved in various chemical reactions, including their use in the synthesis of novel analogs for biological evaluation. For instance, the synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) have demonstrated significant effects on the potency of substituted derivatives (Rewcastle et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting points, and crystalline structures, have been a subject of study to better understand their chemical behavior and potential applications in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity, stability, and interaction with biological targets, have been explored. The synthesis and antifungal activity of novel benzimidazol-2- ylcyanoketone oxime ethers containing a morpholine moiety highlight the antifungal potential of these compounds, indicating their chemical properties conducive to biological activity (Qu et al., 2015).

Aplicaciones Científicas De Investigación

Glucosidase Inhibition and Antioxidant Activity

Benzimidazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential as glucosidase inhibitors and for their antioxidant activities. These compounds exhibit significant in vitro antioxidant activities, as demonstrated in various assays such as Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, they have shown promising α-glucosidase inhibitory potential, with some derivatives performing better than standard treatments like acarbose. This suggests their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antifungal Activities

Novel benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Certain compounds within this class have shown promising activities against various microbial and fungal strains. For example, synthesized benzimidazole-morpholine derivatives have been evaluated for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).

Anti-inflammatory Properties

Research on benzimidazole derivatives has also highlighted their potential in treating inflammatory diseases. Specific compounds have demonstrated significant anti-inflammatory activity in in vivo models, such as carrageenan-induced rat paw edema tests. These findings suggest that certain benzimidazole derivatives could serve as leads for the development of new anti-inflammatory agents, offering a novel approach to the treatment of various inflammatory conditions (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).

Cancer Research

Benzimidazole compounds, including those related to the queried chemical structure, have been investigated for their anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines, such as human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3). This suggests their potential as frameworks for developing new anticancer agents (Hsieh, Ko, Chang, Kapoor, Liang, Chu, Lin, Horng, & Hsu, 2019).

Propiedades

IUPAC Name |

3-(2-ethoxyethyl)-6-(morpholine-4-carbonyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-2-22-10-7-19-14-4-3-12(11-13(14)17-16(19)21)15(20)18-5-8-23-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHULSQZXDMHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)